molecular formula C18H18N4O B13941601 5,6-Dihydro-9-methoxy-4-methyl-1-phenyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine CAS No. 54028-95-4

5,6-Dihydro-9-methoxy-4-methyl-1-phenyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine

Cat. No.: B13941601
CAS No.: 54028-95-4
M. Wt: 306.4 g/mol
InChI Key: IBGNEMJLBLMDHO-UHFFFAOYSA-N
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Description

5,6-Dihydro-9-methoxy-4-methyl-1-phenyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine is a triazolobenzodiazepine derivative characterized by a fused triazole and benzodiazepine core. The compound features a methoxy group at position 9, a methyl group at position 4, and a phenyl substituent at position 1. These structural features confer unique pharmacological and physicochemical properties, positioning it within the broader class of benzodiazepine analogs known for their central nervous system (CNS) activity.

Properties

CAS No.

54028-95-4

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

9-methoxy-4-methyl-1-phenyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine

InChI

InChI=1S/C18H18N4O/c1-12-11-19-15-9-8-14(23-2)10-16(15)22-17(12)20-21-18(22)13-6-4-3-5-7-13/h3-10,12,19H,11H2,1-2H3

InChI Key

IBGNEMJLBLMDHO-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=C(C=C(C=C2)OC)N3C1=NN=C3C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 5,6-Dihydro-9-methoxy-4-methyl-1-phenyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine typically involves the condensation of a benzodiazepine-2-thione derivative with an acid hydrazide, followed by cyclization to form the fused triazole ring. This method is well-documented in patent literature and academic publications.

Key Reaction Scheme

Step Reactants Conditions Products Notes
1 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepine-2-thione Reflux in lower alkanol (e.g., methanol, ethanol) at 60–120 °C Mixture of 2-(2-acylhydrazino)-5-phenyl-3H-1,4-benzodiazepine (partially condensed intermediate) and 6-phenyl-4H-s-triazolo[4,3-a]benzodiazepine (target triazolo compound) Acid hydrazide used in excess (2–5 equiv), reaction time 1–48 h
2 Mixture from Step 1 Heating above melting point (200–275 °C) Conversion of intermediate to triazolo-benzodiazepine Heating under nitrogen or reduced pressure to facilitate cyclization
3 Crude triazolo compound Purification by recrystallization or chromatography Pure 5,6-Dihydro-9-methoxy-4-methyl-1-phenyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine Solvents include ethyl acetate, methylene chloride, chloroform

This method is exemplified in US Patent US3987052A, which describes the condensation of benzodiazepine-2-thiones with acid hydrazides in organic solvents, followed by thermal cyclization to yield triazolobenzodiazepines.

Detailed Reaction Conditions and Variations

  • Solvents: Lower alkanols (methanol, ethanol, 1-propanol, 2-propanol, 1-butanol) or cyclohexanol are preferred solvents for the initial condensation step.
  • Temperature: The initial reaction is carried out at reflux temperatures between 60 °C and 120 °C, typically for 18–24 hours under inert atmosphere (nitrogen) to prevent oxidation and remove hydrogen sulfide byproduct.
  • Acid Hydrazide: Acetic acid hydrazide is commonly used; it is employed in excess (2–5 equivalents) to drive the reaction forward.
  • Cyclization: The partially condensed intermediate is converted to the fully cyclized triazolo compound by heating above the melting point (200–275 °C), sometimes under reduced pressure or nitrogen atmosphere to avoid decomposition.
  • Purification: The crude product is purified by recrystallization (ethyl acetate, ethanol, methylene chloride) or chromatography on silica gel.

Oxidative Activation Alternative Method

A more recent synthetic approach involves the oxidative activation of thiolactams to facilitate the formation of methyltriazolobenzodiazepines in a single step. This method uses peracetic acid or similar oxidants to convert the thiolactam to a sulfenic acid intermediate, which then reacts with acethydrazide to form the triazole ring under mild conditions without racemization of stereocenters.

  • Advantages: This method is scalable (demonstrated on >40 kg scale), efficient, and mild, avoiding harsh heating steps.
  • Process: Thiolactam oxidation → sulfenic acid intermediate → nucleophilic substitution with acethydrazide → acid-catalyzed cyclocondensation.
  • Yields: Overall yields around 41% for the multi-step synthesis; isolated products show high enantiomeric purity (>99.9% ee).

Comparative Table of Preparation Methods

Feature Classical Condensation & Thermal Cyclization Oxidative Activation of Thiolactam
Starting Material Benzodiazepine-2-thione derivatives Thiolactam derivatives
Key Reagent Acid hydrazide (e.g., acetic acid hydrazide) Peracetic acid or similar oxidant + acethydrazide
Reaction Conditions Reflux in alkanol (60–120 °C), then heating at 200–275 °C Oxidation at mild temperature, acid-catalyzed cyclization
Reaction Time 18–48 hours + heating step Single-step oxidative cyclization
Purification Crystallization, chromatography Crystallization from acetonitrile, high purity
Scale Lab to pilot scale Demonstrated up to 78 kg scale
Yield Moderate to good (40–70%) Good (41% overall in multistep)
Stereochemical Integrity Not always addressed Maintained (no racemization)

Exhaustive Research Findings and Notes

  • The classical method is well-established and documented in patents dating back several decades, providing a reliable route to triazolobenzodiazepines with variations in substituents on the benzodiazepine ring system.
  • The oxidative activation approach represents a modern advancement, enabling more efficient and scalable production with fewer purification steps and better stereochemical control.
  • Both methods rely on the key intermediate benzodiazepine-2-thione or thiolactam structure, highlighting the importance of this scaffold for successful triazole ring formation.
  • The choice of method may depend on scale, desired purity, stereochemical considerations, and available starting materials.

Summary Table of Typical Experimental Data (Example from Patent US3987052A)

Parameter Value/Condition Outcome
Benzodiazepine-2-thione amount 50 g Starting material
Acid hydrazide (acetic acid hydrazide) 38.9 g (excess) Reagent
Solvent Absolute ethanol, 1760 ml Reaction medium
Temperature Reflux (~78 °C) Reaction condition
Reaction time 24 hours Duration
Isolation Cooling, concentration, filtration Workup
Purification Recrystallization from ethyl acetate Product isolation
Yield 47.7% isolated Product yield
Melting point 225–226.5 °C (intermediate), 227.5–228.5 °C (final) Characterization

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-9-methoxy-4-methyl-1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be performed to replace certain substituents with others, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

5,6-Dihydro-9-methoxy-4-methyl-1-phenyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine, also known as 5,6-Dihydro-9-Methoxy-4-Methyl-1-Phenyl-4H-[1,2,4]Triazolo[4,3-a][1,5]Benzodiazepine, is a chemical compound with the molecular formula C18H18N4OC_{18}H_{18}N_4O and a molecular weight of 306.37 g/mol . Synonyms for this compound include 9-Methoxy-4-methyl-1-phenyl-5,6-dihydro-4H-S-Triazolo(4,3-A)(1,5)Benzodiazepine and Brn 1226793 .

Potential Applications

While the provided search results do not specify particular applications of 5,6-Dihydro-9-methoxy-4-methyl-1-phenyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine, they do offer some context for related compounds and potential areas of interest:

  • Benzodiazepines: The compound is a triazolobenzodiazepine derivative, and the US patent US3987052A describes novel 6-phenyl-4H-s-triazolo-[4,3-a][1,4]benzodiazepines .
  • Biocontrol Agents: Research has explored bacterial biocontrol agents, including Bacillus and Pseudomonas strains, for managing fungal pathogens in cannabis crops . This highlights the importance of identifying and characterizing biocontrol agents with broad-spectrum activity .
  • Metabolic Engineering: Study focuses on the biosynthesis of specialized metabolites known as ‘bibenzyls’ from Cannabis, which have anti-inflammatory properties .

Mechanism of Action

The mechanism of action of 5,6-Dihydro-9-methoxy-4-methyl-1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the benzodiazepine site on the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic and sedative effects.

Comparison with Similar Compounds

Key Observations :

  • Methoxy vs.
  • Phenyl vs. Heterocyclic Substituents : The 1-phenyl group in the target compound contrasts with furan or chlorophenyl groups in analogs, affecting lipophilicity and receptor binding .

Pharmacological and Toxicological Profiles

Acute Toxicity

  • Target Compound: No direct toxicity data available.
  • Analog (CAS 54028-93-2) : LD₅₀ = 650 mg/kg (oral, mice), indicating moderate toxicity .
  • Estazolam : LD₅₀ = 1,200 mg/kg (oral, mice), reflecting a wider therapeutic index due to clinical optimization .

Receptor Binding and Potency

  • Estazolam : Binds GABA-A receptors with high affinity (IC₅₀ = 12 nM), 2–3× more potent than diazepam .
  • Oxadiazolo Derivatives : Substitution with oxadiazole rings (e.g., compound 4h in ) reduces sedation but retains anxiolytic activity, suggesting heterocyclic modifications alter selectivity.

Biological Activity

5,6-Dihydro-9-methoxy-4-methyl-1-phenyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine is a compound that belongs to the class of benzodiazepines and triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H18N4O
  • Molecular Weight : 306.37 g/mol
  • CAS Number : 54028-95-4
  • Structure : The compound features a triazole ring fused with a benzodiazepine structure, contributing to its unique pharmacological properties.

Pharmacological Effects

The biological activity of 5,6-dihydro-9-methoxy-4-methyl-1-phenyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine has been investigated in various studies. Key findings include:

  • Sedative and Anxiolytic Effects : Similar to other benzodiazepines, this compound exhibits sedative and anxiolytic properties. In animal models, it has been shown to reduce anxiety-like behavior and induce sedation at specific dosages.
  • Muscle Relaxant Activity : The compound demonstrates muscle relaxant properties. Studies have indicated that it can effectively antagonize strychnine-induced convulsions in mice, showcasing its potential as a muscle relaxant and antispasmodic agent .
  • Neuroprotective Effects : Preliminary research suggests that the compound may possess neuroprotective effects against oxidative stress and neuroinflammation, which are critical in neurodegenerative diseases.

The mechanisms through which 5,6-dihydro-9-methoxy-4-methyl-1-phenyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine exerts its effects are primarily linked to its interaction with the central nervous system:

  • GABA Receptor Modulation : Like many benzodiazepines, this compound likely enhances the activity of GABA (gamma-Aminobutyric acid), the primary inhibitory neurotransmitter in the brain. This interaction leads to increased neuronal inhibition and contributes to its sedative and anxiolytic effects.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

StudyFindings
Demonstrated effective muscle relaxant properties in mice with an ED50 of 0.09 mg/kg in the chimney test.
Reported on the sedative effects observed through various behavioral tests in animal models.
Investigated structural modifications leading to enhanced biological activity against cancer cell lines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,6-Dihydro-9-methoxy-4-methyl-1-phenyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine, and how can reaction conditions be standardized?

  • Methodological Answer : The compound can be synthesized via [3+2]-cycloaddition reactions using hydrazones and ketones under reflux conditions. For example, analogous triazolobenzodiazepine derivatives were prepared by reacting hydrazine derivatives with substituted benzaldehydes in absolute ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and crystallization (e.g., DMF) . Key parameters include temperature control (80–100°C), solvent polarity, and stoichiometric ratios of reactants. Standardization requires monitoring via TLC and optimizing reaction time (typically 4–6 hours) to minimize byproducts.

Q. How can the structure of this compound be confirmed, and what analytical techniques are critical for characterization?

  • Methodological Answer : Structural confirmation relies on a combination of:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and ring fusion.
  • X-ray crystallography for absolute configuration determination, as demonstrated for similar triazolobenzodiazepine derivatives .
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula.
  • FT-IR for functional group validation (e.g., methoxy C-O stretching at ~1250 cm⁻¹).

Q. What preliminary biological screening methods are suitable for assessing its pharmacological potential?

  • Methodological Answer : Initial screening should focus on:

  • Molecular docking against target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) to predict binding affinity and mechanism of action .
  • In vitro cytotoxicity assays (e.g., MTT assay) using cancer cell lines (e.g., HeLa) to evaluate antiproliferative activity, as performed for structurally related triazolo-thiadiazole derivatives .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved target specificity?

  • Methodological Answer :

  • Quantum chemical calculations (e.g., DFT) can model reaction pathways and predict regioselectivity during cyclization .
  • Machine learning algorithms trained on reaction databases (e.g., Reaxys) can identify optimal substituents for enhancing binding to specific receptors (e.g., benzodiazepine-binding sites in GABAₐ receptors) .
  • MD simulations can assess stability of ligand-enzyme complexes over time, guiding structural modifications .

Q. What strategies resolve contradictions between in vitro bioactivity and in vivo efficacy data?

  • Methodological Answer : Discrepancies often arise due to pharmacokinetic factors. Address these via:

  • Metabolic stability assays (e.g., liver microsome incubation) to identify rapid degradation pathways.
  • SAR studies to modify substituents (e.g., replacing methoxy groups with halogens) for enhanced metabolic resistance .
  • Formulation optimization (e.g., liposomal encapsulation) to improve bioavailability, as seen in studies on related benzodiazepine analogs .

Q. How can reaction scalability be improved without compromising yield or purity?

  • Methodological Answer :

  • Flow chemistry systems enable precise control of reaction parameters (e.g., residence time, temperature) for large-scale synthesis .
  • Membrane separation technologies (e.g., nanofiltration) can purify intermediates efficiently, reducing solvent waste .
  • DoE (Design of Experiments) approaches statistically optimize variables like catalyst loading and solvent ratios .

Q. What advanced techniques characterize its polymorphic forms and stability under varying conditions?

  • Methodological Answer :

  • DSC/TGA to analyze thermal stability and polymorph transitions.
  • Dynamic vapor sorption (DVS) to assess hygroscopicity, critical for storage conditions (e.g., refrigeration at 2–8°C, as recommended for structurally similar compounds) .
  • PXRD to differentiate crystalline forms, ensuring batch-to-batch consistency .

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